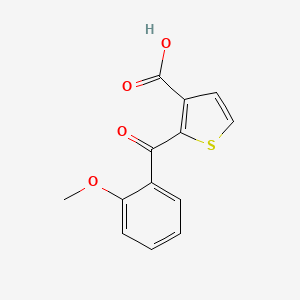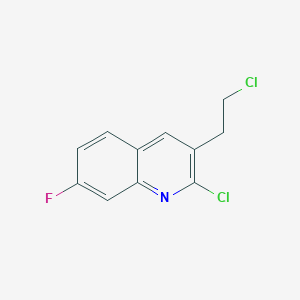
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline is a quinoline derivative known for its unique chemical structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline typically involves the chlorination and fluorination of quinoline derivatives. One common method involves the reaction of 2-chloroquinoline with 2-chloroethyl chloride in the presence of a base, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted quinoline derivatives with various functional groups.
- Coupled products with extended aromatic systems.
Applications De Recherche Scientifique
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biological Research: Used as a probe to study enzyme interactions and cellular pathways.
Material Science: Its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline involves its interaction with cellular targets such as DNA and enzymes. The chloroethyl group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparaison Avec Des Composés Similaires
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline
- 2-Chloro-3-(2-chloroethyl)-7-methylquinoline
Comparison:
- 2-Chloro-3-(2-chloroethyl)-7-methoxyquinoline: The methoxy group provides different electronic properties, potentially altering its reactivity and biological activity.
- 2-Chloro-3-(2-chloroethyl)-7-bromoquinoline: The bromo group can participate in different types of reactions compared to the fluoro group, affecting its applications.
- 2-Chloro-3-(2-chloroethyl)-7-methylquinoline: The methyl group may influence the compound’s lipophilicity and membrane permeability, impacting its biological effects.
2-Chloro-3-(2-chloroethyl)-7-fluoroquinoline stands out due to its unique combination of chloro and fluoro substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
948294-56-2 |
|---|---|
Formule moléculaire |
C11H8Cl2FN |
Poids moléculaire |
244.09 g/mol |
Nom IUPAC |
2-chloro-3-(2-chloroethyl)-7-fluoroquinoline |
InChI |
InChI=1S/C11H8Cl2FN/c12-4-3-8-5-7-1-2-9(14)6-10(7)15-11(8)13/h1-2,5-6H,3-4H2 |
Clé InChI |
FOEQLOJFXVXRPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=NC(=C(C=C21)CCCl)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



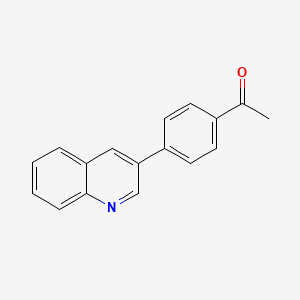
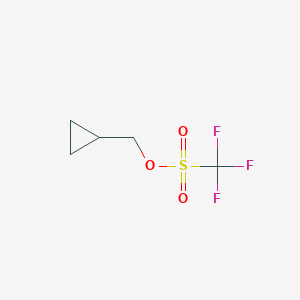
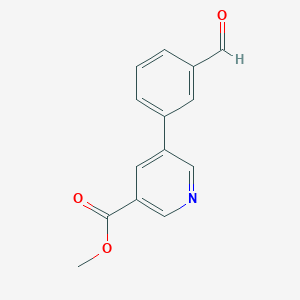
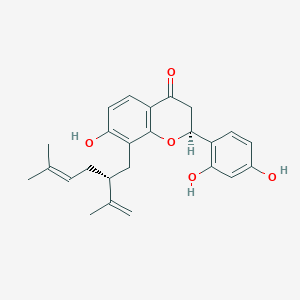
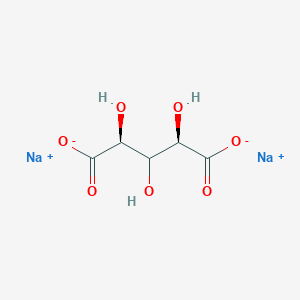
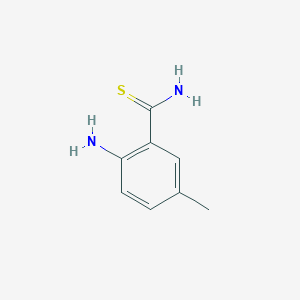
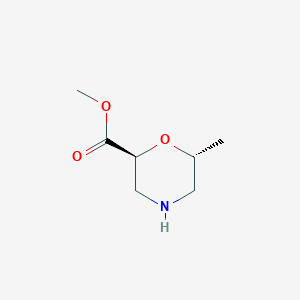
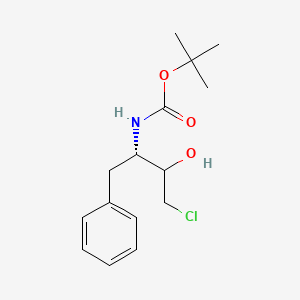
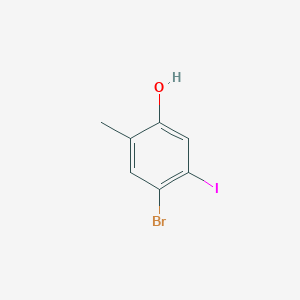
![3-Bromo-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15202226.png)

